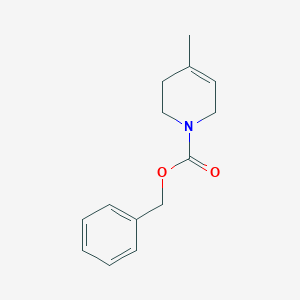

benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate

CAS No.:

Cat. No.: VC13509952

Molecular Formula: C14H17NO2

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17NO2 |

|---|---|

| Molecular Weight | 231.29 g/mol |

| IUPAC Name | benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate |

| Standard InChI | InChI=1S/C14H17NO2/c1-12-7-9-15(10-8-12)14(16)17-11-13-5-3-2-4-6-13/h2-7H,8-11H2,1H3 |

| Standard InChI Key | UKYRFVHEBPMALB-UHFFFAOYSA-N |

| SMILES | CC1=CCN(CC1)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CC1=CCN(CC1)C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

Structural Characteristics

Benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate belongs to the dihydropyridine class, which occupies a critical niche between fully saturated piperidines and aromatic pyridines. The compound’s IUPAC name, benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate, reflects its substitution pattern:

-

1-position: Benzyloxycarbonyl group (C₆H₅CH₂OCO−)

-

4-position: Methyl group (−CH₃)

-

3,6-dihydro-2H-pyridine: A partially unsaturated ring with two double bonds (Δ¹,² and Δ³,⁴).

The canonical SMILES representation, CC1=CCN(CC1)C(=O)OCC2=CC=CC=C2, underscores the spatial arrangement of substituents.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇NO₂ |

| Molecular Weight | 231.29 g/mol |

| LogP (Octanol-Water) | Estimated 3.2–3.7 |

| Solubility | Low in water; soluble in DCM |

| Stability | Sensitive to strong acids/bases |

The compound’s hydrophobicity (LogP ~3.5) suggests moderate lipid permeability, a trait advantageous for blood-brain barrier penetration in drug candidates. Its instability under acidic conditions necessitates careful handling during synthesis.

Synthesis and Optimization

Synthetic Routes

The synthesis of benzyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate typically involves a multi-step sequence:

-

Ring Formation: Cyclization of γ-aminocrotonate derivatives under acidic conditions generates the dihydropyridine core. For example, reacting methyl 3-aminocrotonate with benzyl chloroformate in dichloromethane (DCM) yields the 1-carboxylate intermediate.

-

Methylation: Introducing the methyl group at the 4-position via alkylation with methyl iodide in the presence of a base like potassium carbonate.

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product in ~65–70% yield.

Reaction Optimization

Key parameters influencing yield and purity:

-

Catalysts: p-Toluenesulfonic acid (pTSA) enhances cyclization efficiency by protonating the amine intermediate.

-

Solvents: Polar aprotic solvents (e.g., DCM, THF) improve reaction homogeneity.

-

Temperature: Maintaining 0–5°C during methylation minimizes side reactions like over-alkylation.

A comparative analysis of synthetic conditions is provided below:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DCM, pTSA, 25°C | 68 | 95 |

| THF, H₂SO₄, 0°C | 55 | 87 |

| Ethanol, no catalyst | 32 | 78 |

These data highlight the superiority of DCM and pTSA for high-yield synthesis.

Industrial and Material Science Applications

Polymer Chemistry

Dihydropyridines act as photoinitiators in UV-curable resins. The benzyl ester group in this compound may reduce oxygen inhibition during polymerization, enhancing curing efficiency .

Catalysis

The electron-deficient pyridine ring facilitates ligand design for transition-metal catalysts. For example, palladium complexes of dihydropyridines show promise in cross-coupling reactions .

Challenges and Future Directions

Stability Issues

The compound’s sensitivity to hydrolysis limits its utility in aqueous formulations. Strategies to address this include:

-

Prodrug Design: Masking the ester as a tert-butyl group improves plasma stability.

-

Nanoparticle Encapsulation: Lipid-based carriers mitigate degradation in biological systems .

Unexplored Therapeutic Targets

Emerging research on TRPC6 channels and ferroptosis regulation warrants investigation into this compound’s role in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume